N-(1,5-dibromo-6-methoxynaphthalen-2-yl)acetamide
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Overview
Description
N-(1,5-dibromo-6-methoxynaphthalen-2-yl)acetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of two bromine atoms, a methoxy group, and an acetamide group attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,5-dibromo-6-methoxynaphthalen-2-yl)acetamide typically involves the bromination of 6-methoxynaphthalene followed by acetamidation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and acetic anhydride or acetyl chloride for the acetamidation process. The reactions are usually carried out under controlled temperatures and in the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and acetamidation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N-(1,5-dibromo-6-methoxynaphthalen-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can remove the bromine atoms, leading to the formation of less substituted naphthalene derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atoms.
Major Products Formed
The major products formed from these reactions include naphthoquinones, de-brominated naphthalene derivatives, and various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
N-(1,5-dibromo-6-methoxynaphthalen-2-yl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1,5-dibromo-6-methoxynaphthalen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The bromine atoms and methoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(1,5-dichloro-6-methoxynaphthalen-2-yl)acetamide
- N-(1,5-difluoro-6-methoxynaphthalen-2-yl)acetamide
- N-(1,5-diiodo-6-methoxynaphthalen-2-yl)acetamide
Uniqueness
N-(1,5-dibromo-6-methoxynaphthalen-2-yl)acetamide is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atoms influence the compound’s electronic structure, making it suitable for specific applications and reactions that its analogs may not efficiently undergo.
Biological Activity
N-(1,5-dibromo-6-methoxynaphthalen-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antibacterial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of acetamides, characterized by the presence of a methoxynaphthalene moiety with dibromination. The structure can be represented as follows:
Anticancer Activity
The compound has shown promising results in various in vitro studies targeting multiple cancer cell lines. A significant focus has been on its ability to inhibit the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), which plays a crucial role in tumor immune escape.
Key Findings:
- Cytotoxicity Assessment: In a study involving the A375 melanoma cell line, this compound was evaluated for cytotoxic effects using the MTT assay. It exhibited non-cytotoxic behavior at concentrations up to 30 µM, indicating a favorable safety profile for further biological evaluations .
- IDO1 Inhibition: The compound demonstrated effective inhibition of IDO1 activity when tested in IFN-γ treated A375 cells. The enzymatic IC50 value was determined to be around 48.0 ± 4.5 µM, showcasing its potential as an immunomodulatory agent in cancer therapy .
Antibacterial Activity
In addition to anticancer properties, this compound has been assessed for antibacterial activity against various pathogens.
Case Study:
- In an antibacterial evaluation against Staphylococcus aureus and Klebsiella pneumoniae, compounds derived from similar scaffolds exhibited significant antibiofilm activity, with reductions in biofilm formation exceeding 80% at higher concentrations . While specific data on this compound was not detailed, the structural similarities suggest potential efficacy.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features:
Structural Feature | Biological Activity |
---|---|
Methoxy Group | Enhances lipophilicity and membrane permeability |
Dibromo Substituents | Potentially increases binding affinity to targets |
Acetamide Functional Group | Contributes to overall biological activity |
Research indicates that modifications to the methoxy and bromine substituents can enhance both anticancer and antibacterial activities .
Research Findings Summary
A review of recent literature highlights several critical aspects of the biological activity of this compound:
- In Vitro Efficacy: Demonstrated significant cytotoxicity against specific cancer cell lines while maintaining low toxicity levels.
- Mechanistic Insights: The inhibition of IDO1 suggests a dual mechanism involving direct cytotoxic effects and modulation of immune responses.
- Potential for Development: Given its promising activity profiles, further studies are warranted to explore its efficacy in vivo and potential as a therapeutic agent.
Properties
CAS No. |
16198-80-4 |
---|---|
Molecular Formula |
C13H11Br2NO2 |
Molecular Weight |
373.04 g/mol |
IUPAC Name |
N-(1,5-dibromo-6-methoxynaphthalen-2-yl)acetamide |
InChI |
InChI=1S/C13H11Br2NO2/c1-7(17)16-10-5-3-9-8(12(10)14)4-6-11(18-2)13(9)15/h3-6H,1-2H3,(H,16,17) |
InChI Key |
PSFUSZOFLIOLFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C2=C(C=C1)C(=C(C=C2)OC)Br)Br |
Origin of Product |
United States |
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